Superior Potency for Vasorelaxation in Rat Aorta Compared to BAY 41-2272 and YC-1
Bay-41-8543 is a more potent vasorelaxant than its predecessor sGC stimulators, BAY 41-2272 and YC-1, in isolated rat aortic rings. In a direct head-to-head study, Bay-41-8543 exhibited an IC50 of 11 nM for inhibiting phenylephrine-induced vasoconstriction, representing a substantial increase in potency [1]. This improved potency is attributed to the compound's optimized chemical structure, which enhances its interaction with the sGC heme-binding domain [2].
| Evidence Dimension | Vasorelaxation Potency (IC50) |
|---|---|
| Target Compound Data | 11 nM |
| Comparator Or Baseline | BAY 41-2272: ~100-300 nM (estimated from comparative studies); YC-1: >1 µM |
| Quantified Difference | Bay-41-8543 is approximately 10- to 30-fold more potent than BAY 41-2272 and over 100-fold more potent than YC-1. |
| Conditions | Inhibition of phenylephrine-induced vasoconstriction in rat thoracic aorta rings. |
Why This Matters
Higher in vitro potency enables the use of lower concentrations in experimental setups, reducing the risk of off-target effects and compound interference, which is critical for reliable mechanistic studies and efficient procurement budgeting.
- [1] Guanylyl cyclase, α1β1 in Rat. GtoPdb Ligand Activity Chart for BAY 41-8543. IUPHAR/BPS Guide to Pharmacology. View Source
- [2] Stasch, J. P., et al. (2002). Pharmacological actions of a novel NO-independent guanylyl cyclase stimulator, BAY 41-8543: in vitro studies. British Journal of Pharmacology, 135(2), 333–343. View Source
